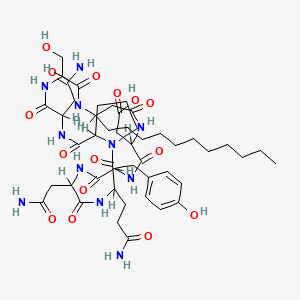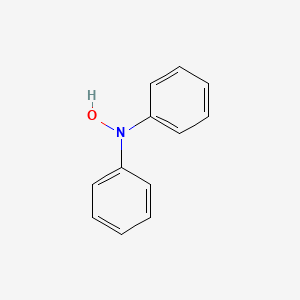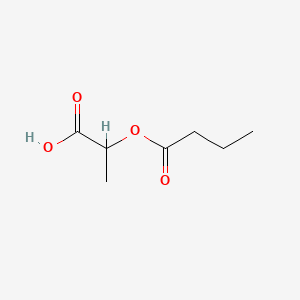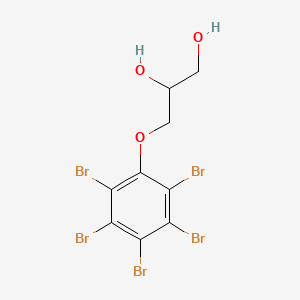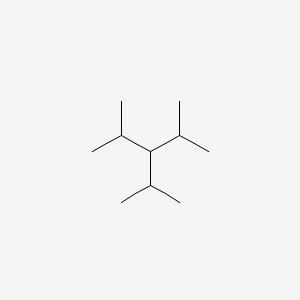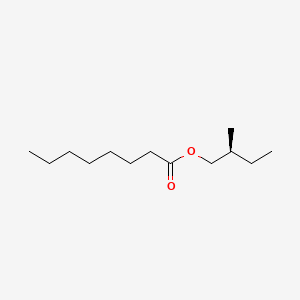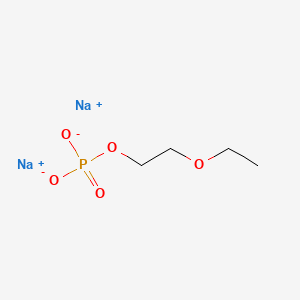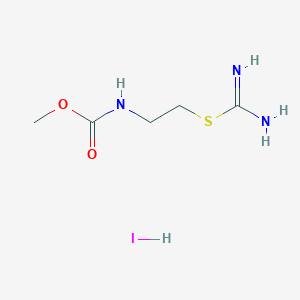
methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamate group, a carbamimidoyl group, and a hydroiodide ion, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide typically involves the reaction of methyl carbamate with a suitable carbamimidoylating agent under controlled conditions. One common method involves the use of carbonylimidazolide in water, which provides an efficient route for the preparation of carbamates without the need for an inert atmosphere . The reaction conditions often include mild temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives.
科学的研究の応用
Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular function and signaling.
類似化合物との比較
Similar Compounds
Similar compounds include other carbamates and carbamimidoyl derivatives, such as:
- Methyl carbamate
- Ethyl carbamate
- N-methyl carbamate
Uniqueness
Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide is unique due to the presence of both carbamate and carbamimidoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
6345-31-9 |
|---|---|
分子式 |
C5H12IN3O2S |
分子量 |
305.14 g/mol |
IUPAC名 |
methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide |
InChI |
InChI=1S/C5H11N3O2S.HI/c1-10-5(9)8-2-3-11-4(6)7;/h2-3H2,1H3,(H3,6,7)(H,8,9);1H |
InChIキー |
LTLAXTJFZKOSTB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCCSC(=N)N.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




